Eicosapentaenoic acid ethyl ester is primarily sourced from fish oils, particularly from cold-water fatty fish such as salmon, mackerel, and sardines. These fish are rich in omega-3 fatty acids, including eicosapentaenoic acid, which can be converted into its ethyl ester form through various chemical processes.
Eicosapentaenoic acid ethyl ester belongs to the class of compounds known as fatty acid esters. It is categorized under omega-3 fatty acids due to its structure and biological activity. The compound is recognized for its role in promoting heart health and reducing inflammation.
Eicosapentaenoic acid ethyl ester can be synthesized through several methods:
The synthesis processes often require optimization of reaction conditions such as temperature, substrate concentration, and enzyme activity to maximize yield and purity.
Eicosapentaenoic acid ethyl ester has a molecular formula of . The structure consists of a long hydrocarbon chain with five double bonds (polyunsaturated), characteristic of omega-3 fatty acids.
Eicosapentaenoic acid ethyl ester participates in various chemical reactions typical of fatty acids and esters:
The stability of eicosapentaenoic acid ethyl ester can be affected by factors such as temperature and exposure to light, necessitating careful handling during storage and formulation.
Eicosapentaenoic acid ethyl ester exerts its biological effects primarily through modulation of inflammatory pathways and lipid metabolism:
Research indicates that doses around 1 g/kg body weight can significantly alter metabolic gene expression related to fat metabolism in animal models .
Relevant analyses show that eicosapentaenoic acid ethyl ester is stable under normal conditions but may degrade upon exposure to heat or light over time.
Eicosapentaenoic acid ethyl ester is widely used in:
The compound's ability to influence lipid metabolism makes it a subject of interest in both clinical nutrition and pharmacology research, particularly regarding chronic diseases associated with inflammation and metabolic disorders.
Yarrowia lipolytica serves as a premier microbial chassis for eicosapentaenoic acid ethyl ester (EPA-EE) production due to its innate oleaginous properties, capable of accumulating lipids exceeding 80% of dry cell weight. Metabolic engineering strategies focus on enhancing precursor pools and optimizing the omega-3 biosynthetic pathway:
Table 1: Metabolic Engineering Targets for EPA-EE in Y. lipolytica
Target Pathway | Gene | Function | Engineering Strategy | Outcome |
---|---|---|---|---|
Acetyl-CoA Supply | ACL1/2 | Cytosolic acetyl-CoA generation | Overexpression + Cat2 integration | 75% lipid titer increase |
Malonyl-CoA Supply | ACC1 | Malonyl-CoA synthesis | Constitutive expression | 2-fold lipid accumulation |
EPA Synthesis | Δ6-desaturase/elongase | LC-PUFA elongation | Codon-optimized expression | EPA >15% TFA |
Ethyl Ester Formation | EEB1 | Ethanol acyltransferase | Engineered peroxisomal targeting | 90% EPA esterification |
Critical challenges include minimizing β-oxidation (via POX gene deletions) and balancing NADPH supply for desaturation. Recent advances exploit CRISPR-Cas9 for multiplexed knockdown of lipid droplet lipases (TGL3/4), stabilizing intracellular EPA pools [1] [10].
Transesterification converts microbial EPA-rich triglycerides to EPA-EE using ethanol, with efficiency governed by stoichiometry, solvent systems, and reactor design:
Table 2: Transesterification Parameters for EPA-EE Synthesis
Parameter | Optimal Range | Impact on Yield | Mechanism |
---|---|---|---|
Ethanol:FFA Molar Ratio | 4:1–12:1 | 88% → 94% (300 min) | Equilibrium shift toward esters |
Temperature | 50–60°C | Max yield at 60°C | Enhanced kinetics + reduced viscosity |
Ionic Liquid | [omim⁺][NTf₂⁻] | 3× rate vs. hexane | Substrate solubilization + enzyme hyperactivation |
Ultrasound Power | 100–150 W | 99% conversion | Cavitation-enhanced diffusivity |
Continuous UPBR operation (flow rate: 1 mL/min) sustains >98% conversion for 120 hours, demonstrating industrial scalability [8].
Lipases enable selective EPA-EE synthesis by discriminating EPA from structurally similar DHA during esterification:
Table 3: Lipase Selectivity Profiles in EPA-EE Synthesis
Lipase Source | Selectivity (EPA:DHA) | Catalytic Efficiency (kcat/KM, mM⁻¹s⁻¹) | Application |
---|---|---|---|
Candida rugosa (CRL) | 8:1 | EPA: 4.2 ± 0.3; DHA: 0.5 ± 0.1 | Free fatty acid purification |
Burkholderia cepacia | 1:3.5 | EPA: 0.9 ± 0.1; DHA: 3.1 ± 0.2 | DHA-EE enrichment |
Thermomyces lanuginosus | 1.2:1 | EPA: 1.8 ± 0.2; DHA: 1.5 ± 0.2 | Bulk esterification |
Rhizomucor miehei | 2:1 | EPA: 3.7 ± 0.4; DHA: 1.8 ± 0.3 | Industrial transesterification |
Immobilization on macroporous resins (e.g., Lewatit VP OC 1600) improves CRL reusability (>10 cycles) and thermal stability (Topt from 45°C to 60°C) [7] [8]. Future directions include fusion enzymes combining Yarrowia-derived EPA biosynthesis with in situ esterification modules [4] [10].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8